2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2S/c1-12-4-3-5-18(13(12)2)26-21(15-10-29-11-17(15)25-26)24-20(27)9-28-19-7-6-14(22)8-16(19)23/h3-8H,9-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUEGCTJSSFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15Cl2NO2
- Molecular Weight : 324.2 g/mol
- CAS Number : 332038-20-7
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could act on receptors linked to pain and inflammation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
Pharmacological Effects
The compound has been investigated for several pharmacological effects:
- Anti-inflammatory Activity : Research indicates that it may reduce inflammation markers in vitro and in vivo.
- Antimicrobial Activity : Studies have shown effectiveness against a range of bacterial strains.
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- A study on the anti-inflammatory properties demonstrated that treatment with the compound significantly reduced edema in animal models when compared to control groups. The reduction was quantified using paw volume measurements, showing a decrease of up to 50% in treated animals .
-
Antimicrobial Tests :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent .
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Structure | Herbicidal properties; potential endocrine disruptor |
| N-(2,3-Dimethylphenyl)acetamide | Structure | Analgesic effects; lower anti-inflammatory activity |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization to form the thieno[3,4-c]pyrazole core and subsequent substitutions to introduce the dichlorophenoxy and dimethylphenyl groups. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (DMF or DCM for solubility), and catalysts (e.g., triethylamine for deprotonation). Yield is monitored via TLC/HPLC, and purity is ensured through recrystallization or column chromatography .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like HSQC/HMBC) confirms connectivity and functional groups. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while X-ray crystallography resolves absolute stereochemistry in crystalline derivatives. IR spectroscopy identifies characteristic bonds (e.g., amide C=O) .
Q. How stable is this compound under varying pH and light conditions?
Stability studies indicate sensitivity to extreme pH (e.g., degradation in strong acids/bases) and prolonged UV exposure. Standard storage in inert solvents (e.g., DMSO) at –20°C under argon is recommended. Accelerated stability testing via HPLC monitors degradation products .
Q. What is the role of halogen atoms (Cl, F) in its reactivity?
The 2,4-dichlorophenoxy group enhances electrophilicity, facilitating nucleophilic substitutions. Fluorine in related analogs improves metabolic stability and target binding via hydrophobic interactions. Halogens also influence crystallization behavior and solubility .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
Quantum mechanical calculations (DFT) optimize geometries and predict electronic properties. Molecular docking screens derivatives against target proteins (e.g., kinases) to prioritize synthesis. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting reaction pathways and binding affinities .
Q. What strategies resolve contradictory spectral data during characterization?
Cross-validation with complementary techniques (e.g., NOESY for stereochemistry, elemental analysis for purity) is critical. If impurities are suspected, reprocessing via preparative HPLC or alternative purification (e.g., size-exclusion chromatography) may be required. Comparing data with structurally similar compounds in literature helps assign ambiguous signals .
Q. How can reaction by-products be minimized during synthesis?
By-products often arise from incomplete substitutions or oxidation. Strategies include:
- Using excess reagents for sterically hindered reactions.
- Introducing protecting groups for sensitive moieties.
- Real-time monitoring via in-situ IR or Raman spectroscopy to adjust conditions dynamically .
Q. What statistical approaches optimize experimental design for derivative synthesis?
Factorial design (e.g., Box-Behnken or Taguchi methods) identifies critical variables (temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) models interactions between variables to maximize yield or purity while minimizing trials .
Q. How does the compound interact with biological targets at the molecular level?
Molecular dynamics simulations reveal binding modes to receptors (e.g., hydrophobic pockets accommodating the dichlorophenoxy group). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies validate key residues involved in interactions .
Q. What green chemistry principles apply to its synthesis?
Microwave-assisted synthesis reduces reaction time and energy use. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste. Catalytic recycling (e.g., immobilized enzymes) improves atom economy .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in biological activity across analogs?
Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Conflicting results may arise from assay variability; orthogonal assays (e.g., enzymatic vs. cell-based) validate findings .
Q. Why do crystallization attempts fail for certain derivatives?
Poor crystallinity may result from flexible moieties (e.g., the dihydrothieno ring). Co-crystallization with co-formers (e.g., carboxylic acids) or solvent screening (e.g., mixed methanol/acetone) can induce nucleation. Powder XRD assesses amorphous content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
